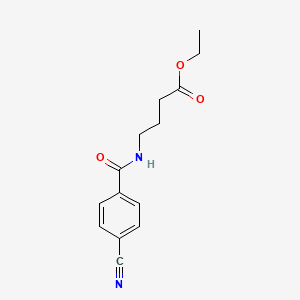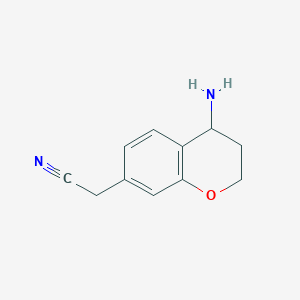
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile
Overview
Description
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile is a heterocyclic compound that features a chroman ring system with an amino group at the 4-position and an acetonitrile group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile typically involves the formation of the chroman ring followed by the introduction of the amino and acetonitrile groups. One common method involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions to form the chroman ring. Subsequent functionalization steps introduce the amino and acetonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the chroman ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted chroman derivatives depending on the reagents used.
Scientific Research Applications
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chroman ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the amino and acetonitrile groups but shares the chroman ring structure.
Chroman-2-one: Similar ring structure with different functional groups.
4-Amino-chroman-2-one: Contains an amino group but differs in the position of functional groups.
Uniqueness
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile is unique due to the specific positioning of the amino and acetonitrile groups, which confer distinct chemical and biological properties compared to other chroman derivatives.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2O/c12-5-3-8-1-2-9-10(13)4-6-14-11(9)7-8/h1-2,7,10H,3-4,6,13H2 |
InChI Key |
VJMWJPCPJOUSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
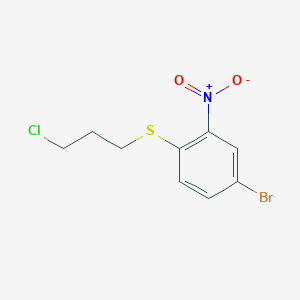
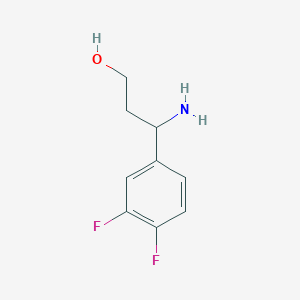
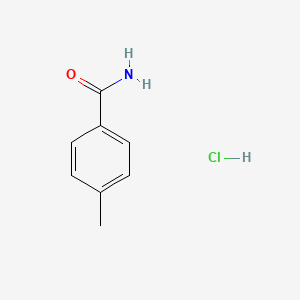
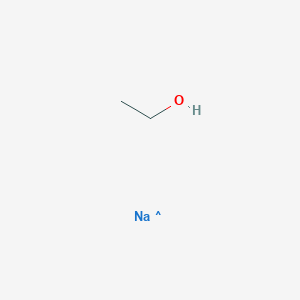
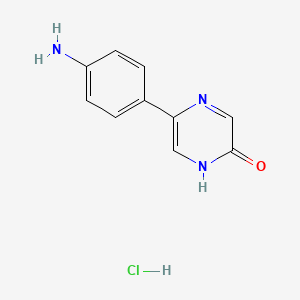
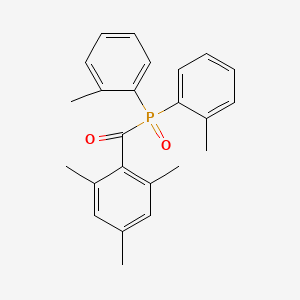
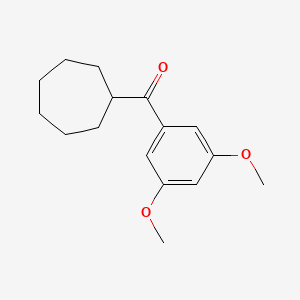
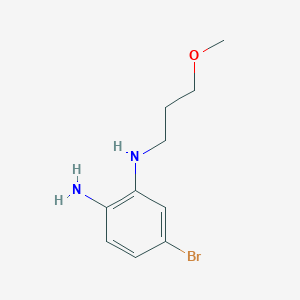
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B8625305.png)
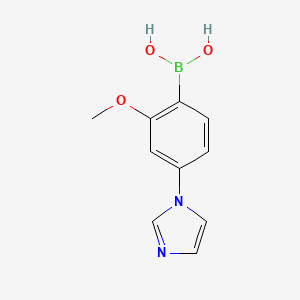
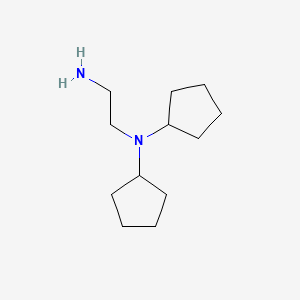
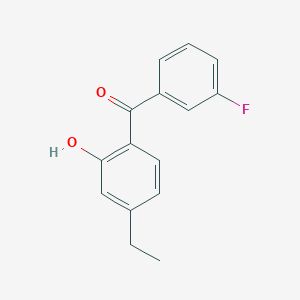
![1-[(Naphthalen-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B8625336.png)
